molecular formula C13H16N4O B3349147 6-Methoxy-4-piperazin-1-yl-quinazoline CAS No. 205259-88-7

6-Methoxy-4-piperazin-1-yl-quinazoline

Cat. No. B3349147
Key on ui cas rn: 205259-88-7
M. Wt: 244.29 g/mol
InChI Key: PMKRWXHQMJSASK-UHFFFAOYSA-N
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Patent
US08217029B2

Procedure details

Piperazine (1.1 g, 12.8 mmol) was added to a solution of 4-chloro-6-methoxy-quinazoline (0.5 g, 2.6 mmol) in DMF (5 mL). The mixture was stirred at rt for 1 h, partitioned between chloroform and aq. ammonia. The org. phase was washed with water, dried over MgSO4 and concentrated. Purification by CC (DCM/MeOH 19:1+0.5% NH4OH) gave the desired intermediate (0.57 g, 91%) as yellow oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([O:18][CH3:19])[CH:16]=2)[N:11]=[CH:10][N:9]=1>CN(C=O)C>[CH3:19][O:18][C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][N:9]=[C:8]2[N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=NC2=CC=C(C=C12)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between chloroform and aq. ammonia
WASH
Type
WASH
Details
phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by CC (DCM/MeOH 19:1+0.5% NH4OH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2C(=NC=NC2=CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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